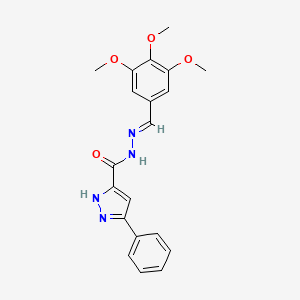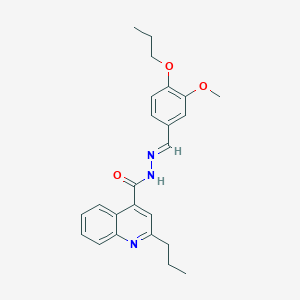![molecular formula C15H15N3O2S B5562871 3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole CAS No. 678554-12-6](/img/structure/B5562871.png)
3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives often involves multicomponent reactions that allow for the efficient combination of different building blocks. For instance, the synthesis of related triazole compounds can be achieved through reactions involving carbohydrazides and aldehydes in the presence of an acid catalyst, under reflux conditions in ethanol (Alotaibi et al., 2018). Similarly, novel heterocyclic compounds derived from triazolyl acetohydrazides have been synthesized and investigated for their potential applications (Bekircan et al., 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by single crystal X-ray diffraction techniques and optimized using density functional theory (DFT). For instance, the structure of "4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole" was determined using X-ray diffraction and DFT, revealing specific dihedral angles and hydrogen bonding patterns that contribute to the compound's stability (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole compounds are known for their ability to undergo various chemical reactions, including cycloadditions and substitutions, which can be used to modify their chemical structure and introduce new functional groups. The synthesis of 1,5-disubstituted 1,2,3-triazoles via metal-free multi-component reactions demonstrates the versatility of triazole chemistry (Vo, 2020).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and substituents. The crystal structure analysis provides insights into the compound's solid-state properties and potential interactions in the crystalline lattice (Zareef et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Anticancer Agents : Novel β-carboline derivatives, related to the structural motif of interest, have been synthesized and evaluated for their anticancer activity. For instance, 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid showed significant anticancer activity by inducing apoptosis in HL-60 cells, suggesting the potential use of β-carboline derivatives in cancer treatment (Yi-Fong Chen et al., 2015).
Lipase and α-Glucosidase Inhibition : A study on derivatives of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant anti-lipase and anti-α-glucosidase activities, indicating potential therapeutic applications in treating diseases related to lipid and carbohydrate metabolism (O. Bekircan et al., 2015).
Antibacterial and Antifungal Activities : The synthesis and evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles with substitutions including methoxybenzyl groups revealed potent inhibitory activity against various bacterial and fungal strains. This suggests their potential use as antimicrobial agents (C. Reddy et al., 2013).
Chemical Properties and Reactions
Synthesis and Characterization : The synthesis of Schiff bases linked to 1,2,4-triazole and their copper(I) complexes has been explored. These compounds were characterized by spectroscopic methods and showed potential applications in materials science and coordination chemistry (M. Ghassemzadeh et al., 2005).
Molecular Dynamics and DFT Calculations : Schiff bases containing 1,2,4-triazole and pyrazole rings were synthesized and their reactive properties investigated through DFT calculations and molecular dynamics simulations. This research could pave the way for designing molecules with tailored properties for specific applications (R. Pillai et al., 2019).
Propiedades
IUPAC Name |
3-(furan-2-yl)-5-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-18-14(13-7-4-8-20-13)16-17-15(18)21-10-11-5-3-6-12(9-11)19-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRGPKNQDNZTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole | |
CAS RN |
678554-12-6 |
Source


|
| Record name | 3-(2-FURYL)-5-((3-METHOXYBENZYL)THIO)-4-METHYL-4H-1,2,4-TRIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5562790.png)

![N',N''-1,2-ethanediylidenebis[2-(2,4-dimethylphenoxy)acetohydrazide]](/img/structure/B5562801.png)
![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5562809.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5562833.png)
![methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5562840.png)


![2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5562862.png)
![5-(3,4-dimethoxyphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5562878.png)
![8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562892.png)

![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)